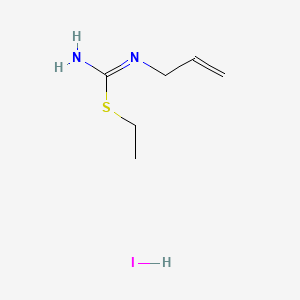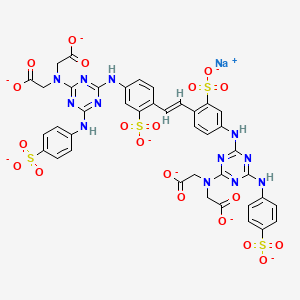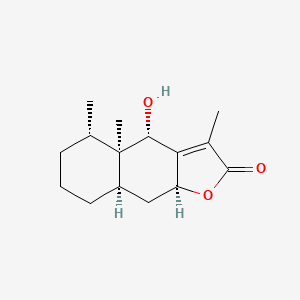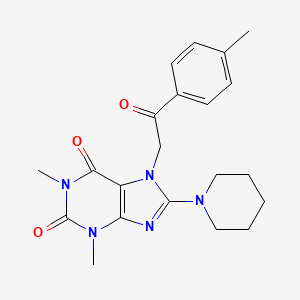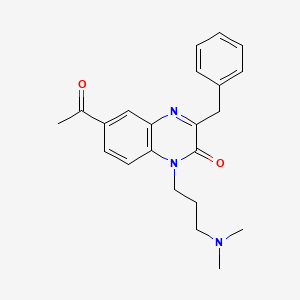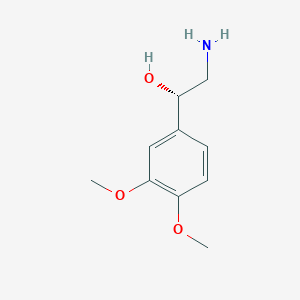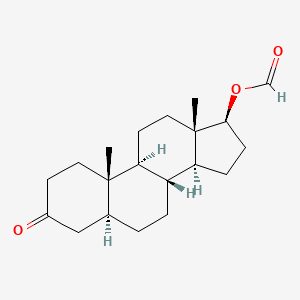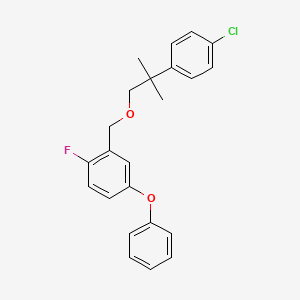
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl and phenyl group, and a propanediamine moiety. The dihydrochloride hydrate form indicates the presence of two hydrochloride ions and water molecules associated with the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable compounds under controlled conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. These reactions may involve the use of methylating agents and phenylation reagents under specific conditions to ensure selective substitution.
Attachment of the Propanediamine Moiety: The propanediamine group is then attached to the pyridazine ring through nucleophilic substitution or other suitable reactions.
Formation of the Dihydrochloride Hydrate: The final step involves the conversion of the compound into its dihydrochloride hydrate form. This is typically achieved by treating the compound with hydrochloric acid in the presence of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridazine ring, while reduction may produce reduced forms of the compound.
科学的研究の応用
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Propanediamine derivatives: Compounds with similar propanediamine moieties but different substituents on the pyridazine ring.
Pyridazine derivatives: Compounds with variations in the substituents on the pyridazine ring.
Uniqueness
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is unique due to its specific substitution pattern and the presence of both the propanediamine and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
86662-99-9 |
|---|---|
分子式 |
C14H20Cl2N4 |
分子量 |
315.2 g/mol |
IUPAC名 |
N'-(4-methyl-6-phenylpyridazin-3-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18-14(11)16-9-5-8-15;;/h2-4,6-7,10H,5,8-9,15H2,1H3,(H,16,18);2*1H |
InChIキー |
YKRYWHZLNMDTRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NCCCN)C2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


